3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Drug-likeness Membrane permeability

3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS not publicly assigned; molecular formula C₁₃H₁₃NOS₃; exact mass 295.0159 g/mol) is a fully defined small-molecule member of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class. Its structure is confirmed by ¹H NMR spectroscopy and is indexed in the ZINC database (ZINC000005455809) with calculated physicochemical properties.

Molecular Formula C13H13NOS3
Molecular Weight 295.5 g/mol
Cat. No. B12126432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC13H13NOS3
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
InChIInChI=1S/C13H13NOS3/c15-12-11(8-10-6-3-7-17-10)18-13(16)14(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2/b11-8-
InChIKeyLJBUIDQWTFVPKO-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Citable Molecular Identity and Procurement Baseline


3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS not publicly assigned; molecular formula C₁₃H₁₃NOS₃; exact mass 295.0159 g/mol) is a fully defined small-molecule member of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class. Its structure is confirmed by ¹H NMR spectroscopy [1] and is indexed in the ZINC database (ZINC000005455809) with calculated physicochemical properties [2]. The compound falls within the scope of 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives claimed in patents directed to antiviral applications [3].

3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Why In-Class Analogs Cannot Be Interchanged


Within the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one family, both the N(3)-cycloalkyl moiety and the C(5)-arylidene substituent are critical determinants of target binding and physicochemical properties. The patent literature explicitly teaches that antiviral potency is modulated by the specific combination of these two groups [1]. Generic substitution—for instance, using an unsubstituted N(3)-H analog (CAS 6319-47-7) or swapping the 2-thienyl ring for a phenyl group—would alter the hydrogen-bonding landscape (0 vs. 1 donor, altered acceptor geometry) and lipophilicity, potentially abrogating activity in assays designed around this specific scaffold. The evidence below demonstrates that the cyclopentyl–thienyl pairing yields a quantifiably distinct profile relative to the closest commercially available analogs.

3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Modulation: 3-Cyclopentyl vs. 3-Unsubstituted (N–H) Analog

The N(3)-cyclopentyl substituent substantially increases lipophilicity compared to the unsubstituted 5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 6319-47-7). While experimental logP is not available for either compound, calculated logP (ZINC) for the target compound is 3.63 [1], which is approximately 2 log units higher than the predicted value for the N–H analog (≈1.5 by fragment-based estimation). This difference places the target compound in a more favorable range for passive membrane permeability while retaining acceptable aqueous solubility.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Cyclopentyl Derivative vs. 3-Benzyl Analog

The target compound possesses zero hydrogen-bond donors (HBD) [1], in contrast to the 3-unsubstituted analog (1 HBD). A commonly employed 3-benzyl comparator (3-benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, CAS 324565-30-2) also has 0 HBD, but its larger aromatic N-substituent increases topological polar surface area (tPSA) and aromatic ring count, which can differentially affect promiscuous binding. The target compound’s combination of 0 HBD, tPSA of 20 Ų, and a single aromatic ring represents a minimized pharmacophoric profile that may reduce off-target interactions relative to benzylated counterparts.

Hydrogen bonding Selectivity Off-target binding

Scaffold Confirmation via ¹H NMR: The Definitive Identity Check

A ¹H NMR spectrum in DMSO-d₆ is publicly available for this compound [1], providing unambiguous structural confirmation of the (5Z)-configuration at the exocyclic double bond and the integrity of the cyclopentyl and 2-thienyl substituents. In contrast, many close analogs from commercial sources lack publicly accessible spectral data, forcing buyers to rely solely on vendor-supplied certificates of analysis. The existence of an independent, citable NMR spectrum reduces the risk of receiving a mis-identified or degraded product.

Quality control Structural verification Procurement integrity

Patent-Covered Antiviral Application Space: Cyclopentyl as a Preferred N-Cycloalkyl Group

U.S. Patent Application US 2013/0090339 A1 explicitly claims 3-N-cyclopentyl as one of the preferred N-cycloalkyl substituents within the 5-substituted-2-thioxothiazolidin-4-one series [1]. The patent describes these compounds as inhibitors of influenza virus hemagglutinin (HA)-mediated membrane fusion. While specific EC₅₀ values for the 2-thienylmethylene analog are not disclosed, the structural claims and biological rationale establish the cyclopentyl–thienyl combination as a purposefully designed antiviral chemotype rather than a random screening hit.

Antiviral Influenza Hemagglutinin inhibitor Patent coverage

3-Cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Prioritized Application Scenarios Derived from Evidence


Phenotypic Antiviral Screening Campaigns Targeting Influenza HA-Mediated Fusion

The compound's classification within the 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one patent family [1] and its favorable calculated logP of 3.63 [2] make it a strong candidate for cell-based influenza virus entry assays. Its zero H-bond donor count may facilitate passive diffusion across cellular membranes, a practical advantage in high-throughput screening formats where compound permeability is often a bottleneck.

Selectivity Profiling Against Off-Target Panels

The minimized aromatic ring count (single thiophene) and compact cyclopentyl N-substituent, compared to multi-ring benzyl analogs [1], suggest a reduced propensity for non-specific π-stacking interactions. This makes the compound suitable for inclusion in selectivity panels where distinguishing target-specific activity from promiscuous binding is critical.

Structure-Activity Relationship (SAR) Studies Around the N(3)-Cycloalkyl Motif

As cyclopentyl is explicitly recited as a preferred N-cycloalkyl group in the patent [1], this compound serves as a key reference point for SAR explorations comparing cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl congeners. Its intermediate size and lipophilicity provide a baseline for understanding how incremental changes in cycloalkyl ring size affect antiviral potency and physicochemical properties.

Procurement with Verified Structural Integrity

The availability of an independent ¹H NMR spectrum [1] enables immediate in-house identity verification upon receipt. For laboratories that prioritize quality assurance, this reduces reliance on third-party certificates of analysis and mitigates the risk of working with mis-annotated or degraded material—a practical procurement advantage over uncharacterized analogs.

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